Phenelzine sulfate

Catalog No.
S539391
CAS No.
156-51-4
M.F
C8H14N2O4S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenelzine sulfate

CAS Number

156-51-4

Product Name

Phenelzine sulfate

IUPAC Name

2-phenylethylhydrazine;sulfuric acid

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)

InChI Key

RXBKMJIPNDOHFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

2 Phenethylhydrazine, 2-Phenethylhydrazine, beta Phenylethylhydrazine, beta-Phenylethylhydrazine, Fenelzin, Nardelzine, Nardil, Phenelzine, Phenelzine Sulfate, Phenethylhydrazine, Sulfate, Phenelzine

Canonical SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O

Description

The exact mass of the compound Phenelzine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757268. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phenelzine sulfate is a potent monoamine oxidase inhibitor (MAOI) primarily used as an antidepressant. It is chemically classified as a hydrazine derivative and is known for its role in treating panic disorder and social anxiety disorder. The compound has the molecular formula C8H12N2O4SC_8H_{12}N_2O_4S and a molecular weight of approximately 234.27 g/mol. Phenelzine sulfate is the sulfate salt form of phenelzine, which enhances its solubility and bioavailability in therapeutic applications .

As mentioned earlier, phenelzine sulfate acts as a monoamine oxidase inhibitor (MAOI). MAO breaks down dopamine, serotonin, and norepinephrine, essential neurotransmitters regulating mood. Phenelzine sulfate irreversibly binds to MAO, preventing it from degrading these neurotransmitters. This leads to increased levels of these chemicals in the brain, ultimately improving mood and alleviating depression symptoms [].

  • Toxicity: Phenelzine sulfate can cause severe side effects, including high blood pressure (hypertensive crisis), headache, dizziness, and difficulty concentrating [].
  • Food and Drug Interactions: MAOIs, including phenelzine sulfate, have severe interactions with certain foods (aged cheeses, meats, fermented products) and medications (decongestants, antidepressants) that can lead to a life-threatening hypertensive crisis [].
  • Pregnancy and Lactation: Phenelzine sulfate is not recommended during pregnancy or breastfeeding due to potential risks to the developing baby.

Phenelzine acts by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The compound undergoes significant metabolism in the liver, primarily through oxidation, yielding metabolites such as phenylacetic acid and parahydroxyphenylacetic acid .

In addition to its primary action, phenelzine can also interact with various cytochrome P450 enzymes, potentially leading to drug-drug interactions that may affect the metabolism of co-administered medications .

Phenelzine exhibits several biological activities beyond its role as a monoamine oxidase inhibitor. It has been shown to have neuroprotective effects in animal models and may influence the release of norepinephrine and dopamine through its metabolite, phenethylamine. This metabolite acts similarly to amphetamines by promoting the release of these neurotransmitters from vesicles in neuronal cells .

Moreover, phenelzine's interaction with gamma-aminobutyric acid transaminase suggests potential implications for GABAergic signaling pathways, further complicating its pharmacological profile .

  • Hydrazinolysis:
     phenethylamine+hydrazinephenelzine\text{ phenethylamine}+\text{hydrazine}\rightarrow \text{phenelzine}
  • Formation of Sulfate Salt:
    phenelzine+H2SO4phenelzine sulfate\text{phenelzine}+\text{H}_2\text{SO}_4\rightarrow \text{phenelzine sulfate}

This synthetic route ensures high purity and yield of phenelzine sulfate suitable for pharmaceutical applications .

Phenelzine sulfate is primarily used in clinical settings for the treatment of major depressive disorder, panic disorder, and social anxiety disorder. Its unique mechanism of action makes it particularly effective for patients who have not responded to other antidepressant therapies. Additionally, there is ongoing research exploring its potential use in treating other conditions such as prostate cancer due to emerging evidence of its neuroprotective properties .

Phenelzine sulfate has significant interactions with various medications and dietary substances. Notably, it can cause hypertensive crises when taken with tyramine-rich foods or certain medications (e.g., other antidepressants or sympathomimetics). This necessitates careful dietary restrictions during treatment . Interaction studies have shown that combining phenelzine with serotonergic agents can lead to serious side effects, including serotonin syndrome .

Monitoring blood pressure and adjusting dosages are crucial components of managing patients on phenelzine therapy to mitigate these risks .

Phenelzine shares structural similarities with several other compounds that also act as monoamine oxidase inhibitors or exhibit similar pharmacological properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
PheniprazineAmphetamine derivativeMAO inhibitorLess potent than phenelzine
IsocarboxazidHydrazine derivativeMAO inhibitorShorter half-life
TranylcypromineMAO inhibitorSelective MAO-A inhibitorMore selective than phenelzine
SelegilinePhenethylamine derivativeSelective MAO-B inhibitorNeuroprotective properties

Phenelzine's non-selective and irreversible inhibition of monoamine oxidase distinguishes it from other MAO inhibitors that may exhibit selectivity or reversible binding characteristics .

Classical Synthetic Pathways

Classical synthetic approaches to phenelzine sulfate have been developed based on the fundamental reaction between phenethyl halides and hydrazine compounds. These methods represent the foundational chemistry for phenelzine production and have been extensively documented in pharmaceutical literature.

Phenethyl Bromide-Based Synthesis

The phenethyl bromide-based synthesis represents one of the most established routes for phenelzine production [1]. This methodology involves the nucleophilic substitution reaction between phenethyl bromide and hydrazine hydrate under reflux conditions. The reaction proceeds through an SN2 mechanism, where the hydrazine nitrogen attacks the carbon bearing the bromide, resulting in the displacement of the halogen.

The optimized procedure utilizes phenethyl bromide (CAS: 103-63-9) as the starting material with 75% hydrazine hydrate as the nucleophile [1]. Under reflux conditions, this reaction achieves an overall yield of 77%, making it one of the more efficient classical approaches. The reaction mechanism involves the formation of a phenethyl hydrazine intermediate, which subsequently undergoes salt formation with sulfuric acid to yield phenelzine sulfate.

The phenethyl bromide starting material is typically prepared through free-radical addition of hydrogen bromide to styrene under anti-Markovnikov conditions [2]. This preparation method ensures the formation of the primary bromide, which is essential for the subsequent nucleophilic substitution reaction. The phenethyl bromide exhibits a colorless to pale yellow liquid appearance with a density of 1.355 g/cm³ and a boiling point of approximately 200°C .

Several reaction parameters significantly influence the efficiency of this synthesis. Temperature control is critical, as excessive heating can lead to side reactions and decomposition of hydrazine. The molar ratio of reactants typically employs a slight excess of hydrazine to ensure complete conversion of the phenethyl bromide. Solvent selection plays a crucial role, with ethanol being the preferred medium due to its ability to dissolve both reactants while maintaining appropriate reaction kinetics [4].

Phenethyl Chloride-Based Synthesis

An alternative classical approach employs phenethyl chloride as the alkylating agent [1]. This method follows a similar mechanistic pathway but requires modified reaction conditions due to the lower reactivity of the chloride compared to the bromide. The reaction typically proceeds in ethanol solvent, followed by treatment with sulfuric acid for salt formation.

While the chloride-based approach offers potential cost advantages due to the generally lower cost of chloride reagents, the reaction kinetics are slower compared to the bromide analogue. This necessitates extended reaction times or elevated temperatures to achieve complete conversion. The methodology represents an important alternative when bromide availability or cost considerations become limiting factors in production.

The reaction conditions for phenethyl chloride synthesis typically involve reflux in ethanol for extended periods, often 6-12 hours, compared to the shorter reaction times required for the bromide route. Temperature control remains critical, typically maintained between 70-80°C to ensure optimal reaction kinetics while avoiding decomposition pathways.

Modern Synthetic Approaches

Contemporary synthetic methodologies have evolved to address limitations in classical approaches, focusing on improved yields, reduced environmental impact, and enhanced process efficiency.

Boc-Protection Method

The tert-butoxycarbonyl (Boc) protection strategy represents a significant advancement in phenelzine synthesis methodology [1]. This approach involves the initial protection of hydrazine with di-tert-butyl dicarbonate to form di-Boc-hydrazide, followed by alkylation with phenethyl bromide in the presence of sodium hydride, and subsequent deprotection with hydrochloric acid.

The Boc-protection method offers several advantages over classical approaches. The protected hydrazine intermediate exhibits enhanced stability and selectivity, reducing side reactions that commonly occur with unprotected hydrazine. The sodium hydride base facilitates the alkylation reaction under milder conditions, improving overall reaction efficiency.

The deprotection step employs hydrochloric acid under carefully controlled conditions [5]. The Boc protecting group undergoes carbamate hydrolysis, releasing carbon dioxide and isobutylene as gaseous byproducts. This clean deprotection reaction minimizes purification requirements and enhances product purity.

Process optimization studies have demonstrated that the Boc-protection method can achieve good yields while maintaining high product purity. The method is particularly advantageous for large-scale production due to its predictable reaction kinetics and minimal side product formation.

Oxaziridine Route

The oxaziridine-based synthesis represents an innovative approach utilizing 3,3-pentamethylene oxaziridine as a specialized nitrogen transfer reagent [1] [6]. This methodology offers significant advantages in terms of cost-effectiveness and operational simplicity.

The reaction between phenethylamine and 3,3-pentamethylene oxaziridine proceeds through a unique mechanism involving in situ formation of N-cyclohexylidene-N'-phenethyl hydrazine intermediate under catalyst-free conditions at 90°C in toluene [1]. This intermediate subsequently undergoes hydrolysis with 20% hydrochloric acid to yield phenethyl hydrazine, which is then converted to the sulfate salt.

Solvent optimization studies revealed toluene as the optimal reaction medium, providing yields of ≥84% compared to alternative solvents such as glycerol (70%), polyethylene glycol-600 (72%), ethylene glycol (70%), and water (61%) [1]. The superior performance of toluene is attributed to its ability to facilitate the oxaziridine reaction while minimizing competing side reactions.

The oxaziridine route demonstrates several key advantages: low cost of starting materials, straightforward work-up procedures, high product yields, and favorable scalability for pharmaceutical manufacturing. The method eliminates the need for expensive protecting groups or specialized catalysts, making it economically attractive for commercial production.

Industrial-Scale Production Processes

Industrial-scale production of phenelzine sulfate requires comprehensive consideration of reactor design, process control, safety protocols, and environmental compliance. Modern pharmaceutical manufacturing facilities employ sophisticated equipment and control systems to ensure consistent product quality and regulatory compliance.

Reactor systems for phenelzine production typically utilize stirred tank reactors with precise temperature and pressure control capabilities. Corrosion-resistant materials are essential due to the aggressive nature of hydrazine and acidic conditions employed in various synthetic steps. Hastelloy and other specialized alloys are commonly used for reactor construction to ensure long-term reliability and product purity.

Temperature control systems must accommodate both exothermic and endothermic reaction phases. The initial alkylation reactions are typically exothermic, requiring efficient heat removal to maintain optimal reaction conditions. Conversely, certain purification steps may require controlled heating, necessitating flexible thermal management systems.

Pressure management involves capabilities ranging from atmospheric pressure to moderate vacuum conditions. Vacuum systems are particularly important for solvent recovery and purification operations. The design must accommodate the varying pressure requirements of different process steps while maintaining system integrity and safety.

Solvent recovery systems play a crucial role in industrial operations, both from economic and environmental perspectives. Distillation units are employed to recover valuable solvents such as ethanol and toluene, with recovered solvents meeting specifications for reuse in subsequent batches. This approach significantly reduces operating costs and environmental impact.

Quality control systems incorporate automated analytical instrumentation including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These systems provide real-time monitoring of reaction progress and final product quality, ensuring batch-to-batch consistency and regulatory compliance.

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly integrated into phenelzine sulfate synthesis to minimize environmental impact and improve process sustainability. These approaches focus on atom economy, waste reduction, safer reagents, and energy efficiency.

The ketazine-based synthesis represents a notable example of green chemistry implementation [7]. This method utilizes phenethylamine, ketazine, and water as primary reactants, operating at 100-120°C with rectifying column operation for byproduct recovery. The process achieves yields exceeding 90% while generating minimal waste.

A key advantage of the ketazine method is the recyclability of byproducts. The ammonia and acetone generated during the reaction can be recovered using rectification and ammonia recovery units, then recycled for ketazine synthesis. This closed-loop approach significantly reduces waste generation and raw material consumption.

Water serves as the primary solvent in the ketazine method, eliminating the need for organic solvents that require disposal or expensive recovery. The aqueous medium also simplifies product isolation and purification procedures while reducing environmental impact.

Energy efficiency improvements have been achieved through process optimization and heat integration. The rectifying column operation allows for simultaneous reaction and separation, reducing overall energy requirements compared to traditional batch processes with separate purification steps.

Waste minimization strategies include the elimination of salt-containing organic wastewater through careful process design. Traditional methods often generate significant quantities of contaminated organic waste requiring specialized disposal. The green chemistry approaches minimize such waste streams through improved reaction selectivity and process integration.

Purification and Crystallization Techniques

Purification and crystallization of phenelzine sulfate require specialized techniques to achieve pharmaceutical-grade purity while maintaining chemical stability. These processes are critical for ensuring product quality and regulatory compliance.

Recrystallization from diethyl ether represents the most commonly employed purification technique [7]. The process involves dissolving crude phenelzine in diethyl ether under controlled conditions, followed by controlled cooling to promote crystal formation. This technique typically achieves purities exceeding 95% while removing residual impurities.

The crystallization process requires careful control of nucleation and crystal growth parameters. Temperature control is critical, with cooling rates typically maintained between 0.5-2°C per hour to promote formation of well-formed crystals with optimal filtration characteristics. Rapid cooling can result in small crystals with poor filtration properties and potential impurity incorporation.

Solvent selection for recrystallization considers multiple factors including solubility characteristics, boiling point, toxicity, and recovery potential. Diethyl ether provides favorable solubility properties for phenelzine sulfate while exhibiting appropriate volatility for efficient removal during drying operations [8].

Vacuum distillation serves as an important purification technique for removing water and excess reagents [7]. The reduced pressure operation allows for lower temperatures, minimizing thermal decomposition risks while effectively separating volatile components. This technique is particularly valuable for intermediate purification steps.

Column chromatography may be employed for high-purity applications, although it is less commonly used in large-scale production due to cost considerations. When employed, it typically utilizes silica gel or similar stationary phases with appropriate mobile phase compositions to achieve desired separation efficiency.

Crystallization optimization involves systematic evaluation of multiple parameters including solvent composition, temperature profiles, agitation rates, and seeding strategies [9]. Seeding with high-quality crystals can significantly improve crystallization outcomes by providing controlled nucleation sites.

Drying operations require careful temperature and atmosphere control to prevent decomposition or hygroscopic moisture uptake. Vacuum drying at controlled temperatures typically provides optimal results while minimizing processing time and energy consumption.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

234.06742811 g/mol

Monoisotopic Mass

234.06742811 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2681D7P965

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenelzine Sulfate is a hydrazine derivative and a potent non-selective monoamine oxidase (MAO) inhibitor with anxiolytic and antidepressant properties. Phenelzine sulfate irreversibly binds to MAO, thereby blocking the oxidative deamination of monoamines resulting in an increased concentration of biogenic amines and a concurrent decrease in catabolism of monoamine neurotransmitters, norepinephrine and serotonin, in the brain. In addition, through its primary metabolite phenylethylidenehyrazine (PEH), phenelzine causes elevated GABA levels in the caudate-putamen and nucleus accumbens thereby exerting its anxiolytic effects.

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

156-51-4

Wikipedia

Phenelzine sulfate

FDA Medication Guides

Nardil
Phenelzine Sulfate
TABLET;ORAL
PARKE DAVIS
08/02/2007

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Qiu Y, Huang Y, Ma X. [Effect of phenelzine on the proliferation, apoptosis and histone methylation and acetylation of Molt-4 cells]. Zhonghua Xue Ye Xue Za Zhi. 2016 Feb;37(2):144-8. doi: 10.3760/cma.j.issn.0253-2727.2016.02.012. Chinese. PubMed PMID: 27014985.
2: Yan HJ, Zhou SY, Li Y, Zhang H, Deng CY, Qi H, Li FR. The effects of LSD1 inhibition on self-renewal and differentiation of human induced pluripotent stem cells. Exp Cell Res. 2016 Jan 15;340(2):227-37. doi: 10.1016/j.yexcr.2015.12.015. Epub 2015 Dec 31. PubMed PMID: 26748182.
3: Mateo-Carrasco H, Muñoz-Aguilera EM, García-Torrecillas JM, Abu Al-Robb H. Serotonin syndrome probably triggered by a morphine-phenelzine interaction. Pharmacotherapy. 2015 Jun;35(6):e102-5. doi: 10.1002/phar.1581. Epub 2015 Apr 22. PubMed PMID: 25903219.
4: Carpéné C, Gomez-Zorita S, Gupta R, Grès S, Rancoule C, Cadoudal T, Mercader J, Gomez A, Bertrand C, Iffiu-Soltész Z. Combination of low dose of the anti-adipogenic agents resveratrol and phenelzine in drinking water is not sufficient to prevent obesity in very-high-fat diet-fed mice. Eur J Nutr. 2014 Dec;53(8):1625-35. doi: 10.1007/s00394-014-0668-1. Epub 2014 Feb 15. PubMed PMID: 24531732.
5: Matveychuk D, Nunes E, Ullah N, Aldawsari FS, Velázquez-Martínez CA, Baker GB. Elevation of rat brain tyrosine levels by phenelzine is mediated by its active metabolite β-phenylethylidenehydrazine. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Aug 4;53:67-73. doi: 10.1016/j.pnpbp.2014.02.011. Epub 2014 Mar 6. PubMed PMID: 24607770.
6: CONDELOPEZ V, RUBIOSANCHEZ JL. [OUR EXPERIENCE IN PSYCHOSOMATIC PATHOLOGY WITH PHENELZINE SULFATE]. Rev Clin Esp. 1964 May 31;93:256-63. Spanish. PubMed PMID: 14155875.
7: Ravaris CL, Nies A, Robinson DS, Ives JO, Lamborn KR, Korson L. A multiple-dose, controlled study of phenelzine in depression-anxiety states. Arch Gen Psychiatry. 1976 Mar;33(3):347-50. PubMed PMID: 769725.
8: LEVY L, LOHRENZ J. The use of phenelzine sulfate (nardil) in depression. Can Med Assoc J. 1960 May 14;82:1031-2. PubMed PMID: 14416413; PubMed Central PMCID: PMC1938344.
9: Prusevich P, Kalin JH, Ming SA, Basso M, Givens J, Li X, Hu J, Taylor MS, Cieniewicz AM, Hsiao PY, Huang R, Roberson H, Adejola N, Avery LB, Casero RA Jr, Taverna SD, Qian J, Tackett AJ, Ratan RR, McDonald OG, Feinberg AP, Cole PA. A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chem Biol. 2014 Jun 20;9(6):1284-93. doi: 10.1021/cb500018s. Epub 2014 Apr 7. PubMed PMID: 24707965; PubMed Central PMCID: PMC4076021.
10: Blanco C, Heimberg RG, Schneier FR, Fresco DM, Chen H, Turk CL, Vermes D, Erwin BA, Schmidt AB, Juster HR, Campeas R, Liebowitz MR. A placebo-controlled trial of phenelzine, cognitive behavioral group therapy, and their combination for social anxiety disorder. Arch Gen Psychiatry. 2010 Mar;67(3):286-95. doi: 10.1001/archgenpsychiatry.2010.11. PubMed PMID: 20194829; PubMed Central PMCID: PMC2856667.

Explore Compound Types